1-Phenylpropane-1-thiol
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Overview
Description
1-Phenylpropane-1-thiol is an organic compound with the molecular formula C9H12S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a phenylpropane group. This compound is known for its distinctive odor and is used in various chemical applications.
Mechanism of Action
Target of Action
It’s known that thiols, in general, can interact with various biological molecules due to their sulfur atom, which has the ability to form disulfide bonds with cysteine residues in proteins .
Mode of Action
For instance, in the Wittig reaction, a carbonyl compound reacts with a phosphonium ylide, which can be a thiol, leading to the formation of an alkene and a phosphine oxide .
Biochemical Pathways
For example, they are involved in the phenylpropanoid biosynthesis pathway in plants, which is crucial for the biosynthesis of various compounds, including flavonoids, lignins, coumarins, and lignans .
Pharmacokinetics
The pharmacokinetics of thiols can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific transporters in the body .
Result of Action
Thiols, in general, can have various effects at the molecular and cellular level, such as modulating protein function through the formation of disulfide bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenylpropane-1-thiol. For instance, the pH of the environment can affect the ionization state of the thiol group, which can in turn influence its reactivity. Additionally, temperature and the presence of other reactive species can also affect the stability and reactivity of the thiol group .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenylpropane-1-thiol are not fully understood due to the limited information available. As a thiol, it is expected to participate in biochemical reactions involving thiol groups. These reactions could include the formation of disulfide bonds, which are crucial for the structure and function of many proteins .
Cellular Effects
For example, they are involved in the regulation of redox status and cellular signaling pathways .
Molecular Mechanism
Based on its thiol group, it can be speculated that it may interact with other biomolecules through the formation or breaking of disulfide bonds .
Dosage Effects in Animal Models
No specific studies have been conducted to determine the dosage effects of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that phenylpropane derivatives are involved in various metabolic pathways in plants .
Transport and Distribution
It can be speculated that its transport could be facilitated by proteins that interact with thiols .
Subcellular Localization
The localization of a molecule within a cell can greatly influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group . Another method involves the use of thiourea as a nucleophilic sulfur source, which produces alkylisothiouronium salts that are then hydrolyzed to yield the thiol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
1-Phenylpropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a similar structure but fewer carbon atoms.
1-Butanethiol: Another thiol with a longer carbon chain.
2-Phenylpropane-1-thiol: A structural isomer with the thiol group in a different position.
Uniqueness: 1-Phenylpropane-1-thiol is unique due to its specific structure, which includes a phenyl group attached to the propane chain. This structure imparts distinct chemical properties and reactivity compared to other thiols .
Properties
IUPAC Name |
1-phenylpropane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSFRBEJWLNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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